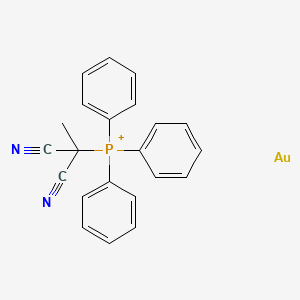
1,1-dicyanoethyl(triphenyl)phosphanium;gold
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-dicyanoethyl(triphenyl)phosphanium;gold is a complex organophosphorus compound that features a gold atom coordinated to a triphenylphosphine ligand and a 1,1-dicyanoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dicyanoethyl(triphenyl)phosphanium;gold typically involves the reaction of triphenylphosphine with a gold precursor, such as gold chloride, in the presence of a 1,1-dicyanoethylating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-dicyanoethyl(triphenyl)phosphanium;gold can undergo various types of chemical reactions, including:
Oxidation: The gold center can be oxidized, leading to changes in the coordination environment.
Reduction: The compound can be reduced, potentially altering the electronic properties of the gold center.
Substitution: Ligand exchange reactions can occur, where the triphenylphosphine or 1,1-dicyanoethyl group is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of gold(III) complexes, while reduction could yield gold(I) species. Substitution reactions can produce a variety of gold complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
1,1-dicyanoethyl(triphenyl)phosphanium;gold has several scientific research applications, including:
Catalysis: The compound can act as a catalyst in various organic reactions, such as hydrogenation and carbon-carbon coupling reactions.
Materials Science: It can be used in the synthesis of gold-containing materials with unique electronic and optical properties.
Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential as a therapeutic agent.
Industrial Applications: It may be used in the development of new materials for electronics and photonics.
Wirkmechanismus
The mechanism of action of 1,1-dicyanoethyl(triphenyl)phosphanium;gold involves the coordination of the gold center to various substrates. This coordination can activate the substrates for subsequent chemical reactions. The triphenylphosphine ligand stabilizes the gold center, while the 1,1-dicyanoethyl group can participate in electron transfer processes. Molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine gold chloride: Similar in structure but lacks the 1,1-dicyanoethyl group.
Triphenylphosphine gold cyanide: Contains a cyanide ligand instead of the 1,1-dicyanoethyl group.
Triphenylphosphine gold acetate: Features an acetate ligand in place of the 1,1-dicyanoethyl group.
Uniqueness
1,1-dicyanoethyl(triphenyl)phosphanium;gold is unique due to the presence of the 1,1-dicyanoethyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications where specific electronic interactions are required.
Eigenschaften
CAS-Nummer |
135591-58-1 |
|---|---|
Molekularformel |
C22H18AuN2P+ |
Molekulargewicht |
538.3 g/mol |
IUPAC-Name |
1,1-dicyanoethyl(triphenyl)phosphanium;gold |
InChI |
InChI=1S/C22H18N2P.Au/c1-22(17-23,18-24)25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,1H3;/q+1; |
InChI-Schlüssel |
OUPCXYZYDMVVHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#N)(C#N)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Au] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


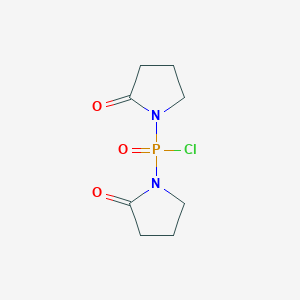
![Propanedinitrile, [4-(trifluoromethyl)phenyl]-](/img/structure/B14271105.png)
![[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis(triethenylsilane)](/img/structure/B14271111.png)
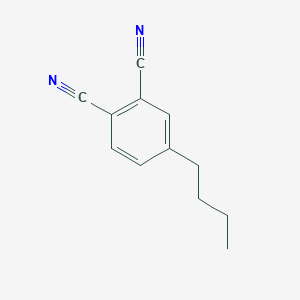
![Phenol, 2-[(1H-indazol-5-ylimino)methyl]-](/img/structure/B14271121.png)

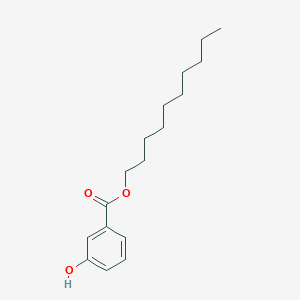
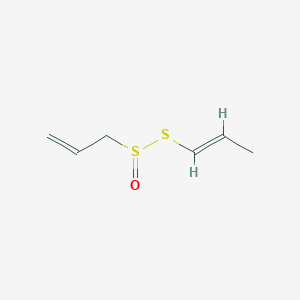
![2-{[tert-Butyl(dimethyl)silyl]oxy}-N-hydroxyethan-1-amine](/img/structure/B14271154.png)
![[1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclopentane](/img/structure/B14271156.png)
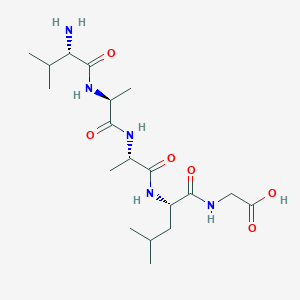


![2-Fluoro-4-[4-(3-methoxypropyl)cyclohexyl]benzonitrile](/img/structure/B14271170.png)
